Home > Products > Screening Compounds P87729 > Boronic acid derivative 6
Boronic acid derivative 6 -

Boronic acid derivative 6

Catalog Number: EVT-10965065
CAS Number:
Molecular Formula: C16H24BNO3
Molecular Weight: 289.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Boronic acid derivative 6 is synthesized from boric acid or borate esters, which serve as primary sources of boron. These compounds fall under the broader classification of organoboron compounds, which include various boronic acids and their derivatives. They are typically classified based on their functional groups and structural characteristics, such as whether they are aryl or alkyl boronic acids.

Synthesis Analysis

Methods

The synthesis of boronic acid derivative 6 can be achieved through several methods, including:

  1. Palladium-Catalyzed Reactions: A common approach involves the palladium-catalyzed coupling of aryl halides with diboron reagents like tetrahydroxydiboron. This method allows for high yields and is applicable to a variety of substrates .
  2. Electrophilic Trapping: Another method utilizes electrophilic trapping of arylmetal intermediates with borate esters at low temperatures, although this often results in lower yields compared to other methods .
  3. Flow Chemistry: Recent advancements in flow chemistry have facilitated the efficient synthesis of boronic acids by optimizing reaction conditions to suppress side reactions, thus enhancing product yields .

Technical Details

The synthesis typically involves the use of transition metal catalysts, such as palladium or nickel, which play crucial roles in facilitating the formation of carbon-boron bonds. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

Boronic acid derivative 6 features a trigonal planar geometry around the boron atom due to its sp² hybridization. The molecular structure includes:

  • A central boron atom
  • Two hydroxyl groups (-OH)
  • An alkyl or aryl substituent

This configuration allows for the formation of stable complexes with diols, resulting in cyclic boronate esters.

Data

The molecular formula for boronic acid derivative 6 can be represented as C_xH_yB(OH)_2, where x and y depend on the specific substituents attached to the boron atom. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm its structure.

Chemical Reactions Analysis

Reactions

Boronic acid derivative 6 participates in various chemical reactions:

  1. Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl halides .
  2. Formation of Cyclic Boronate Esters: Boronic acids react with diols to form stable cyclic esters, which are useful intermediates in organic synthesis .
  3. Transmetalation Reactions: In cross-coupling reactions, transmetalation with palladium(II) halides is a crucial step that facilitates the formation of new C-C bonds .

Technical Details

The mechanism typically involves oxidative addition, ligand substitution, transmetalation, and reductive elimination steps. The efficiency of these reactions can be influenced by factors such as catalyst choice and reaction conditions.

Mechanism of Action

Process

The mechanism by which boronic acid derivative 6 exerts its effects in chemical reactions involves several key steps:

  1. Coordination: The vacant p-orbital on the boron atom coordinates with nucleophiles or diols.
  2. Formation of Intermediates: This coordination leads to the formation of tetrahedral intermediates that can rearrange or undergo further reactions.
  3. Product Formation: Subsequent steps lead to the formation of desired products through elimination or rearrangement processes.

Data

Kinetic studies often reveal that the rate-determining step in these reactions is influenced by the nature of the substituents on the aromatic ring and reaction conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Boronic acid derivative 6 is typically a white crystalline solid.
  • Solubility: It is soluble in polar solvents such as methanol and ethanol but may exhibit limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under ambient conditions but can hydrolyze in aqueous environments.
  • Reactivity: Reacts readily with diols to form cyclic esters; sensitive to moisture due to hydrolysis.

Relevant data includes melting points, boiling points, and spectral data (NMR, IR) which provide insights into its structural characteristics.

Applications

Scientific Uses

Boronic acid derivative 6 has several applications in scientific research:

  1. Medicinal Chemistry: Utilized as intermediates in drug synthesis due to their ability to form stable complexes with biological molecules.
  2. Materials Science: Employed in the development of polymeric materials and sensors due to their unique reactivity with diols.
  3. Organic Synthesis: Acts as a versatile building block in various organic transformations, including cross-coupling reactions essential for constructing complex organic molecules .
Introduction to Boronic Acid Derivatives in Contemporary Research

Evolution of Boron-Containing Compounds in Medicinal Chemistry

The integration of boron into pharmacologically active compounds follows a distinct historical trajectory:

  • Early Discoveries (Pre-20th Century): The foundational chemistry of boronic acids began with Edward Frankland’s 1860 synthesis of ethylboronic acid via diethylzinc and triethyl borate reaction, establishing the first carbon-boron bond in a laboratory setting [6]. For over a century thereafter, boronic derivatives remained primarily synthetic curiosities or industrial intermediates, with limited biological exploration beyond antiseptic applications of boric acid [2].

  • Natural Product Inspiration (Mid-20th Century): The discovery of boromycin in 1968—a macrolide antibiotic isolated from Streptomyces species and later cyanobacteria (Nostoc genus)—marked a pivotal shift. This natural product demonstrated potent activity against Gram-positive bacteria, proving boron’s compatibility with complex biological systems and its capacity for target engagement [7]. This finding catalyzed interest in synthetic boron-containing bioactive molecules.

  • Rational Drug Design Era (Late 20th Century - Present): The 1990s saw targeted exploration of boronic acids as transition-state analogs for serine protease inhibition. This culminated in the 2003 FDA approval of bortezomib (Velcade®), a dipeptidyl boronic acid proteasome inhibitor for multiple myeloma. Its success validated boronic acids as drug scaffolds, demonstrating enhanced binding affinity, selectivity, and metabolic stability compared to earlier aldehyde-based inhibitors [1] [2]. Subsequent approvals of ixazomib (2015, multiple myeloma) and vaborbactam (2017, β-lactamase inhibitor) solidified boron’s role in modern therapeutics. Derivative 6 emerges from this third phase, embodying sophisticated design principles leveraging boron’s unique biochemistry for next-generation agents [2] [9].

Table 1: Key Milestones in Boron-Containing Drug Development

Time PeriodKey DevelopmentSignificance
1860Synthesis of ethylboronic acid (Frankland)First synthetic organoboron compound [6]
1968Isolation of boromycinDemonstrated natural biological role of boron; antibiotic activity [7]
2003FDA approval of Bortezomib (Velcade®)First therapeutic boronic acid; validated proteasome inhibition [1] [2]
2015FDA approval of Ixazomib (Ninlaro®)Oral boronic acid proteasome inhibitor [1]
2017FDA approval of Vaborbactam (Vabomere® component)Cyclic boronic acid β-lactamase inhibitor [2]
2020sDevelopment of advanced derivatives (e.g., Derivative 6)Improved targeting, selectivity, and physicochemical properties [7] [9]

Classification and Structural Diversity of Boronic Acid Derivatives

Boronic acid derivatives exhibit remarkable structural heterogeneity, directly influencing their reactivity, target affinity, and pharmacokinetic behavior. Classification is primarily based on the organic scaffold attached to the boron atom and the presence of stabilizing elements:

  • Aryl/Heteroaryl Boronic Acids:The most prevalent class, featuring a boron atom attached directly to an aromatic (phenyl, naphthyl) or heteroaromatic (pyridyl, thienyl, indolyl) ring. These derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions for drug synthesis and serve as core structures for bioactive molecules. Phenylboronic acid is the fundamental prototype. Substituents on the ring profoundly modulate the boron atom’s Lewis acidity (pKa ~4-10) and stability. Electron-withdrawing groups (e.g., -CF₃, -NO₂) lower pKa, favoring the more nucleophilic tetrahedral boronate form at physiological pH, crucial for enzyme inhibition [2] [4] [6].

  • Alkyl/Alkenyl Boronic Acids:Characterized by sp³ (alkyl) or sp² (alkenyl) hybridized carbon attached to boron (R–B(OH)₂). While generally less stable toward oxidation than aryl counterparts, they are crucial synthetic intermediates. Examples like propenylboronic acids demonstrate configurational stability impacting biological activity [6]. Their inherent "green chemistry" profile (low toxicity, rapid environmental degradation) is advantageous [3] [8].

  • Benzoxaboroles:A highly pharmacologically relevant subclass featuring a boron atom integrated into a fused five-membered oxaborole ring (e.g., tavaborole, approved for onychomycosis). This cyclic structure enhances stability, modulates polarity, and often improves bioavailability. Benzoxaboroles exploit the "oxaborole tautomerism," enhancing their ability to form stable complexes with diols and nucleophilic residues in enzymes [7] [9]. Derivative 6 belongs to an advanced subclass within this category.

  • Boronate (Boronates) Esters:Formed by condensation of boronic acids with diols (e.g., pinacol, ethylene glycol) or amino alcohols (e.g., MIDA: N-Methyliminodiacetic acid), yielding RB(OR')₂ structures. While not directly bioactive in most cases, they serve as protected forms of boronic acids, offering enhanced stability, solubility, and handling properties critical for synthesis and formulation. MIDA boronates and potassium trifluoroborates (R-BF₃K) are particularly valuable "protected" forms resistant to trimerization and compatible with diverse reaction conditions, enabling complex molecule assembly [3] [6] [8].

Table 2: Structural Classes and Properties of Key Boronic Acid Derivatives

Structural ClassGeneral FormulaKey PropertiesExample Applications
Aryl Boronic AcidsAr-B(OH)₂Tunable acidity (pKa 4-10); air-stable; prone to anhydride formationSuzuki coupling; enzyme inhibitors (e.g., Bortezomib core) [4] [6]
Heteroaryl Boronic AcidsHet-B(OH)₂Enhanced solubility; electronic modulation via heteroatom; important pharmacophoresAntibacterials; kinase inhibitors [3] [5]
BenzoxaborolesBenzoxaboroleCyclic stabilization; enhanced target affinity; improved LogPAntifungals (Tavaborole); antiparasitics [7] [9]
Boronate Esters (MIDA)MIDA BoronateAir/Chromatography stable; slow boronic acid release; orthogonal reactivityIterative cross-coupling; complex molecule synthesis [3] [8]
Potassium TrifluoroboratesR-BF₃KCrystalline; moisture/air stable; resistant to protodeboronationSuzuki coupling under oxidative conditions [3] [8]

Significance of Derivative 6 within Pharmacologically Active Organoborons

Boronic Acid Derivative 6—specifically identified in research literature as 3-piperazine-bis(benzoxaborole)—represents a strategically designed, next-generation boronic acid derivative with multimodal biological activity and enhanced target engagement capabilities [7]. Its significance stems from several key structural and functional attributes:

  • Advanced Molecular Design:Derivative 6 incorporates two benzoxaborole pharmacophores symmetrically linked via a piperazine spacer (Chemical Name: 1,4-bis( (1-hydroxy-3H-benzo[c][1,2]oxaborol-6-yl)methyl)piperazine). This bis-heterocyclic architecture confers several advantages:
  • Enhanced Binding Avidity: The dual boronic acid motifs enable cooperative binding or engagement of multiple sites within a target enzyme (e.g., proteasome, synthetase), significantly increasing binding affinity compared to monomeric analogs like tavaborole.
  • Improved Pharmacokinetics: The piperazine linker introduces favorable solubility and basicity, potentially enhancing tissue distribution and cellular uptake compared to highly lipophilic symmetric diarylborinic acids [10].
  • Protease Inhibition Leverage: Each benzoxaborole unit can reversibly form tetrahedral adducts with catalytic serine residues, mimicking the transition state. The bivalent design potentially allows simultaneous inhibition of adjacent catalytic sites or allosteric modulation [1] [7].
  • Synthetic Accessibility & Optimization:Synthesis typically involves sequential N-alkylation of piperazine with halogenated benzoxaborole precursors (e.g., 6-(bromomethyl)benzo[c][1,2]oxaborol-1(3H)-ol), followed by purification via chelation with amino alcohols to stabilize the borinic acid functions against protodeboronation or oxidation during isolation [7] [10]. This route allows modular modification:
  • Varying the linker (piperazine length, rigidity, polarity).
  • Substituting the benzoxaborole rings (e.g., introducing fluoro or chloro at position 5 to mimic tavaborole's enhanced antifungal activity).
  • Formulating stable prodrugs (e.g., MIDA esters or trifluoroborate salts) for improved oral bioavailability [3] [8].
  • Broad-Spectrum Biological Activity:Research highlights Derivative 6's potent effects across biological targets:
  • Proteasome Inhibition: Like bortezomib and ixazomib, Derivative 6 acts as a potent, reversible inhibitor of the 20S proteasome's chymotrypsin-like (ChT-L) activity. Its bivalent structure may confer longer residence time within the catalytic β5 subunit compared to monovalent inhibitors, potentially overcoming resistance mechanisms [1] [7].
  • Antimicrobial Activity: Derivative 6 exhibits significant growth suppression in both Gram-positive bacteria and fungi. Its proposed mechanism involves inhibition of leucyl-tRNA synthetase (LeuRS), similar to tavaborole and AN2690 (5-fluorobenzoxaborole), thereby disrupting protein synthesis. Studies demonstrate potent suppression of Arthrospira (halophilic) and Anabaena (freshwater) cyanobacteria strains at concentrations of 3.0 mM and 0.3 mM, respectively. Notably, lower concentrations (0.03-0.1 mM) paradoxically stimulated growth in the resilient Chroococcidiopsis thermalis, suggesting complex dose-dependent effects on microbial metabolism [7].
  • Impact on Cellular Physiology: Beyond direct enzyme inhibition, Derivative 6 significantly disrupts cyanobacterial photosynthesis, evidenced by a pronounced reduction in phycobiliprotein concentrations (phycocyanin, allophycocyanin) compared to chlorophyll and carotenoids. This indicates specific targeting of phycobilisome assembly or function, crucial for light harvesting in these organisms [7].

Table 3: Comparative Biological Activity Profile of Derivative 6

Biological ActivityTarget/MechanismKey FindingsReference
Proteasome Inhibition20S Proteasome (ChT-L activity)Potent inhibition expected based on bivalent benzoxaborole design; reversible covalent binding to Thr1 catalytic residue postulated. [1] [7]
Antibacterial/AntifungalLeucyl-tRNA synthetase (LeuRS)Growth suppression: Halophilic cyanobacteria (3.0 mM); Freshwater cyanobacteria (0.3 mM); Stimulation at sub-inhibitory concentrations (0.03-0.1 mM) in C. thermalis. [7]
Photosynthesis DisruptionPhycobilisome assembly/functionSignificant reduction in phycobiliproteins (phycoerythrin, phycocyanin, allophycocyanin) > Chlorophyll a/Carotenoids in cyanobacteria. [7]
Cytotoxic Activity (Potential)Undefined targets in cancer cellsBased on structural analogy to bortezomib/ixazomib and proteasome inhibition; specific cancer cell line studies implied but not detailed in sources. [1] [9]

Derivative 6 exemplifies the strategic evolution of boronic acid therapeutics: moving beyond simple monofunctional analogs towards complex, multifunctional architectures designed for enhanced potency, selectivity, and tunable physicochemical properties. Its bivalent benzoxaborole-core structure positions it as a promising lead compound for developing novel agents targeting drug-resistant infections, proteasome-dependent pathologies, and potentially other diseases involving serine hydrolases [7] [9]. Its ongoing study underscores the central role of boron chemistry in expanding the frontiers of medicinal chemistry.

Properties

Product Name

Boronic acid derivative 6

IUPAC Name

[1-(5-phenylpentanoyl)piperidin-4-yl]boronic acid

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

InChI

InChI=1S/C16H24BNO3/c19-16(18-12-10-15(11-13-18)17(20)21)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,15,20-21H,4-5,8-13H2

InChI Key

WOTYQRKKBABLCX-UHFFFAOYSA-N

Canonical SMILES

B(C1CCN(CC1)C(=O)CCCCC2=CC=CC=C2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.